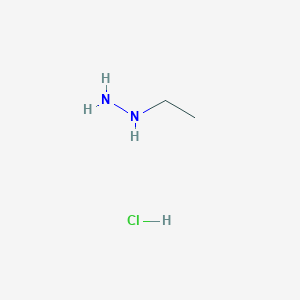
盐酸乙基肼
描述
Ethylhydrazine hydrochloride has been identified as a compound with significant biological activity. It has been used in various studies to understand its effects on biological systems, such as its tumorigenicity in mice. Lifetime administration of ethylhydrazine hydrochloride in drinking water to mice induced tumors in the lungs and blood vessels, demonstrating the compound's potential as a tumor inducer .
Synthesis Analysis
The synthesis of ethylhydrazine derivatives has been explored in several studies. For instance, 2-((2-aminopyridin-3-yl)methylene)-N-ethylhydrazinecarbothioamide was synthesized and characterized using various spectroscopic methods and evaluated for its anticancer activity . Another study described the synthesis of o-ethylphenylhydrazine through the reaction of o-ethylaniline with sodium nitrite to produce a diazo compound, followed by reduction with sodium bisulfite . A continuous-flow process was also developed for the synthesis of 2-ethylphenylhydrazine hydrochloride, demonstrating an efficient method with a high yield and reduced reaction time .
Molecular Structure Analysis
The molecular structure of ethylhydrazine derivatives has been determined using X-ray diffractometry and various spectroscopic techniques. For example, the crystal and molecular structure of 2-((2-aminopyridin-3-yl)methylene)-N-ethylhydrazinecarbothioamide was found to belong to the triclinic crystal system with space group P-1 . Another study reported the E configuration of (E)-1-[1-(2-Chlorophenyl)ethylidene]-2-(2,4-dinitrophenyl)hydrazine and provided detailed dihedral angles between the molecular planes .
Chemical Reactions Analysis
Ethylhydrazine derivatives participate in various chemical reactions. Coordination compounds of ethylhydrazine have been studied, revealing that ethylhydrazine forms complexes with metals such as cobalt, nickel, zinc, and cadmium, with evidence of bridging hydrazine ligands . The reactions of hydrazines with transition metal complexes have also been investigated, leading to the formation of new complexes and providing insights into the kinetics of intramolecular electron transfer and hydrolysis reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethylhydrazine derivatives have been characterized using a range of spectroscopic and computational methods. Density functional theory (DFT) calculations have been employed to determine optimized structure parameters, vibrational frequencies, and non-linear optical (NLO) properties . The conversion of 2-hydroxyethylhydrazine to ethylene has been studied, suggesting that ethylhydrazine derivatives can release ethylene and induce physiological responses in plants .
科学研究应用
肿瘤诱导:盐酸乙基肼被证明会在小鼠中诱发肺部和血管肿瘤。一项研究发现,在饮用水中施用它会显著增加雄性和雌性小鼠的肺部肿瘤和血管肿瘤的发生率 (清水、纳格尔和托特,1974)。
衍生物的致瘤性:在瑞士小鼠中对四甲基肼盐酸盐(盐酸乙基肼的衍生物)的研究表明血管肿瘤和肺肿瘤的发生率显着增加,突出了这类化学品的致瘤性 (托特、纳格尔、埃里克森和库珀,1976)。
毒性逆转:一项关于逆转盐酸乙基肼和其他肼类似物毒性作用的研究发现,在小鼠注射前和/或注射后施用盐酸吡哆醇(PH)可以防止惊厥、中毒和致死作用 (托特和埃里克森,1977)。
分子研究:对乙基肼的从头梯度研究探索了其稳定的构象异构体和沿 N-N 和 N-C 内部旋转路径发现的构象异构体,提供了对其分子几何结构的见解 (莫斯克拉、巴斯克斯、里奥斯和阿尔塞诺伊,1989)。
转化为乙烯:研究表明,相关化合物 2-羟乙基肼是化学模型系统中的乙烯来源,并且可以在豌豆幼苗中产生类似于乙烯引起的生理反应 (多尔韦特和熊本,1972)。
作用机制
Target of Action
Ethylhydrazine hydrochloride is a derivative of hydrazine, which has been studied for its enzymatic activation . The primary targets of hydrazine derivatives are enzymes such as horseradish peroxidase and prostaglandin synthetase . These enzymes are present in almost all mammalian cell types , suggesting that ethylhydrazine hydrochloride may have a broad range of cellular targets.
Mode of Action
The interaction of ethylhydrazine hydrochloride with its targets involves the formation of reactive free radical intermediates . Enzymatic activation of hydrazine derivatives produces nitrogen-centered radicals . The formation of these radicals is catalyzed by enzymes like horseradish peroxidase and prostaglandin synthetase . This interaction leads to changes in the cellular environment, potentially affecting various biochemical processes.
Biochemical Pathways
Hydrazine and its derivatives have been associated with the oxidative metabolism pathway . They can inhibit functions of liver cytochrome P-450, which plays a crucial role in the oxidative metabolism of drugs .
Pharmacokinetics
It’s reasonable to assume that, like other hydrazine derivatives, it undergoes extensive metabolism in the liver . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability remain to be elucidated.
Result of Action
The formation of reactive free radicals during its enzymatic activation suggests that it could induce oxidative stress . This could lead to various cellular responses, including DNA damage, lipid peroxidation, and changes in protein function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ethylhydrazine hydrochloride. For instance, the presence of other substances in the environment could potentially interact with the compound, affecting its stability or activity. Furthermore, the compound’s action could be influenced by the physiological state of the organism, such as the activity of metabolic enzymes .
属性
IUPAC Name |
ethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.ClH/c1-2-4-3;/h4H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEHVMZPBBGBAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020608 | |
| Record name | Ethylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylhydrazine hydrochloride | |
CAS RN |
18413-14-4 | |
| Record name | Hydrazine, ethyl-, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18413-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018413144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYLHYDRAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9EZ1T7X9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What does the research tell us about the potential long-term effects of ethylhydrazine hydrochloride exposure?
A1: The research demonstrates that chronic, low-dose exposure to ethylhydrazine hydrochloride in drinking water led to a significant increase in lung and blood vessel tumors in mice []. This suggests that ethylhydrazine hydrochloride has carcinogenic potential and highlights the importance of understanding its long-term effects on living organisms.
Q2: What types of tumors were observed in mice exposed to ethylhydrazine hydrochloride?
A2: The study observed both benign and malignant tumor development in the mice. Specifically, adenomas and adenocarcinomas were found in the lungs, while angiomas and angiosarcomas were present in blood vessels []. This information is crucial for understanding the potential health risks associated with ethylhydrazine hydrochloride exposure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B95213.png)





![4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B95223.png)




